molecular formula C21H26O5 B14514885 1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione CAS No. 62619-59-4

1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione

Cat. No.: B14514885
CAS No.: 62619-59-4
M. Wt: 358.4 g/mol
InChI Key: YFMIQLVZQGXKBH-UHFFFAOYSA-N
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Description

1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione is a complex organic compound characterized by its unique structure, which includes two 5-methylfuran groups attached to an undecane backbone with three ketone functionalities at positions 3, 6, and 9

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione typically involves the coupling of furfuryl alcohol derivatives. One method involves the catalyst-free synthesis from biomass-based furfuryl alcohols in the presence of water and air. This method is environmentally friendly and offers a high yield of bis(5-methylfuran-2-yl)methane derivatives .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar catalyst-free methods, ensuring a green and cost-effective approach. The use of biomass resources as starting materials makes this method sustainable and economically viable .

Chemical Reactions Analysis

Types of Reactions

1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the furan rings.

Scientific Research Applications

1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione involves its interaction with various molecular targets. The compound’s furan rings and ketone groups allow it to participate in multiple chemical pathways, including free radical decarboxylation and nucleophilic addition reactions . These interactions can lead to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-(Butane-1,1-diyl)bis(2-methylfuran)
  • 5,5’-(Furan-2-ylmethylene)bis(2-methylfuran)
  • 5,5’-(Cyclohexane-1,1-diyl)bis(2-methylfuran)
  • 5,5-Bis(5-methylfuran-2-yl)pentan-2-one
  • Tris(5-methylfuran-2-yl)methane

Uniqueness

1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione is unique due to its undecane backbone with three ketone functionalities, which provides it with distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

62619-59-4

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

1,11-bis(5-methylfuran-2-yl)undecane-3,6,9-trione

InChI

InChI=1S/C21H26O5/c1-15-3-11-20(25-15)13-9-18(23)7-5-17(22)6-8-19(24)10-14-21-12-4-16(2)26-21/h3-4,11-12H,5-10,13-14H2,1-2H3

InChI Key

YFMIQLVZQGXKBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCC(=O)CCC(=O)CCC(=O)CCC2=CC=C(O2)C

Origin of Product

United States

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